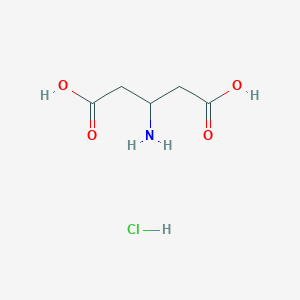

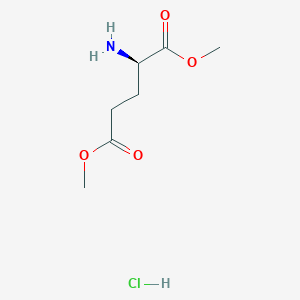

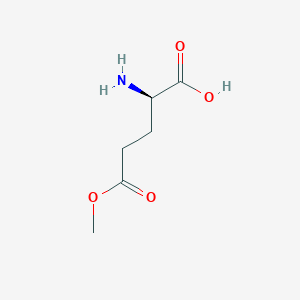

3-aminopentanedioic Acid Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

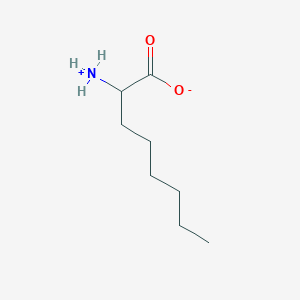

3-Aminopentanedioic Acid, also known as β-Glutamic acid, is a 1,5-dicarboxylic acid compound having a 3-amino substituent . It is used as an osmolyte in many archaea and as a substrate to study the specificity and kinetics of archaeal and bacterial glutamine synthetase (GS) enzymes . It is also used to study primitive mechanisms of polypeptide formation .

Synthesis Analysis

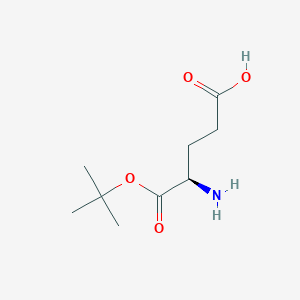

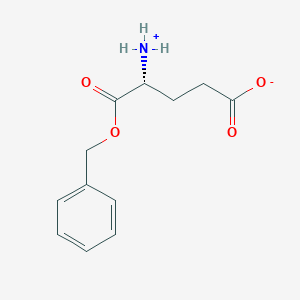

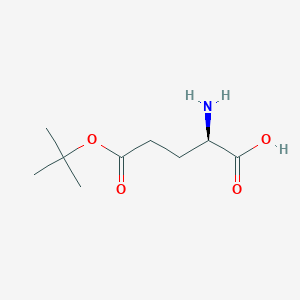

The synthesis of 3-Aminopentanedioic Acid involves the reaction of ss-GLUTAMIC acid with di-tert-butyldicarbonate and 10% aqueous sodium hydroxide . The mixture is stirred at room temperature for 5 days, then evaporated and resuspended in water . After acidification with 1 M potassium hydrogen sulphate, the aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and evaporated to afford 3-tert-butoxycarbonylaminopentanedioic acid .Molecular Structure Analysis

The empirical formula of 3-Aminopentanedioic Acid is C5H9NO4, and its molecular weight is 147.13 . The SMILES string representation of its structure is NC(CC(O)=O)CC(O)=O .Physical And Chemical Properties Analysis

3-Aminopentanedioic Acid is a white to off-white powder . It has a high solubility, with a Log S (ESOL) value of 1.99 . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 0.22 .Applications De Recherche Scientifique

Synthesis in Bioactive Compounds

3-Aminopentanedioic Acid Hydrochloride has been utilized in various synthetic processes to create bioactive compounds. One example includes its role in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Another instance involves its use in the synthesis of L‐Erythro‐α,β‐Dihydroxy‐GABA and γ‐Hydroxy‐L‐Erythronine, where the N-protected derivatives of 1- and 3-aminopentenediols, which are related to 3-aminopentanedioic Acid Hydrochloride, are essential for oxidative degradation to amino acid derivatives (Kirschbaum, Stahl, & Jäger, 2010).

Analytical Chemistry and Material Science

In the field of analytical chemistry, 3-aminopentanedioic Acid Hydrochloride has been used in procedures such as the selective extraction and separation of iron(III) from hydrochloric acid solutions (Gawali & Shinde, 1974). Its derivatives also find applications in the characterization of carbonaceous aerosols, where novel dicarboxylic acids and related compounds are identified and quantified, indicating its significance in environmental monitoring and analysis (Kubátová et al., 2000).

Pharmaceutical Research

3-Aminopentanedioic Acid Hydrochloride derivatives have been explored in the synthesis of various pharmaceutical compounds. For instance, its use in the creation of compounds with potential anti-inflammatory and analgesic activities is notable (Sondhi et al., 2008). This highlights its versatility in the development of new therapeutic agents.

Solubility Studies

Studies have also focused on the solubility of compounds related to 3-aminopentanedioic Acid Hydrochloride in various solvents. These investigations provide crucial information for pharmaceutical and chemical engineering applications, such as in the case of 3-carboxy-3-hydroxypentanedioic acid (Yang & Wang, 2011).

Propriétés

IUPAC Name |

3-aminopentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFEGXUHLLGHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375808 |

Source

|

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-aminopentanedioic Acid Hydrochloride | |

CAS RN |

336182-10-6 |

Source

|

| Record name | Pentanedioic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)